molecular formula C28H29N3O9 B11542148 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate

Cat. No.: B11542148
M. Wt: 551.5 g/mol
InChI Key: WXDFIZQLGPEPKE-FJEPWZHXSA-N
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Description

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple methoxy groups and a formamido group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4,5-trimethoxyphenylamine, which is then reacted with formic acid to form the formamido derivative. This intermediate is further reacted with acetic anhydride to introduce the acetamido group. The final step involves the condensation of this intermediate with this compound under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.

    Acetylacetone: Used in coordination chemistry and as a precursor for other chemical reactions.

    Diketene: Utilized in the production of acetoacetic acid derivatives.

Uniqueness

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate is unique due to its complex structure, which includes multiple methoxy and formamido groups

Properties

Molecular Formula

C28H29N3O9

Molecular Weight

551.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C28H29N3O9/c1-35-20-8-6-7-18(12-20)28(34)40-21-10-9-17(11-22(21)36-2)15-30-31-25(32)16-29-27(33)19-13-23(37-3)26(39-5)24(14-19)38-4/h6-15H,16H2,1-5H3,(H,29,33)(H,31,32)/b30-15+

InChI Key

WXDFIZQLGPEPKE-FJEPWZHXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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